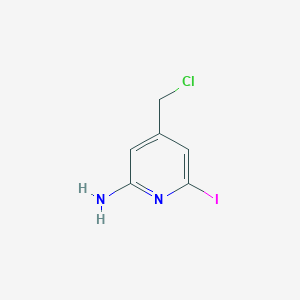
4-(Chloromethyl)-6-iodopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-iodopyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position, an iodine atom at the 6-position, and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of the iodine atom at the 6-position of the pyridine ring using iodine and a suitable oxidizing agent.
Amination: Introduction of the amino group at the 2-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-iodopyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation/Reduction Products: Nitro derivatives or amines.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-iodopyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Materials Science: Employed in the development of advanced materials, including polymers and nanocomposites.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-amine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-2-aminopyridine: Lacks the iodine atom at the 6-position, resulting in different reactivity and applications.
6-Iodo-2-aminopyridine:
4-(Bromomethyl)-6-iodopyridin-2-amine: Similar structure but with a bromomethyl group instead of chloromethyl, leading to variations in reactivity and applications.
Uniqueness
4-(Chloromethyl)-6-iodopyridin-2-amine is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields. The presence of both chloromethyl and iodine substituents allows for a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H6ClIN2 |
|---|---|
Poids moléculaire |
268.48 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-iodopyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2,(H2,9,10) |
Clé InChI |
REBIUJOPVGXRTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



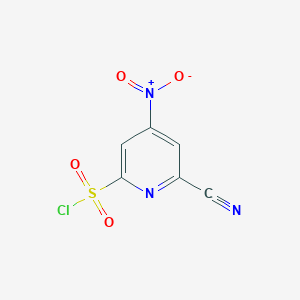
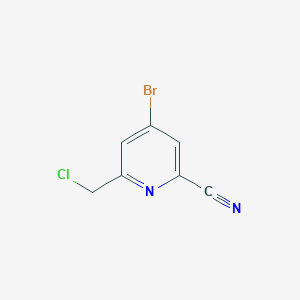
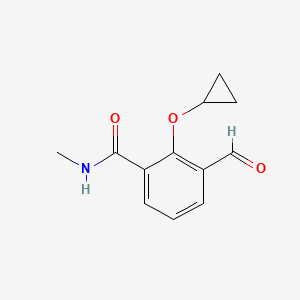
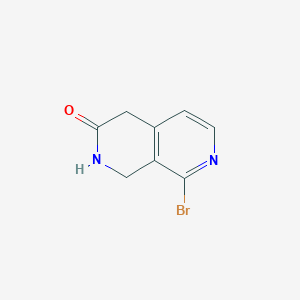
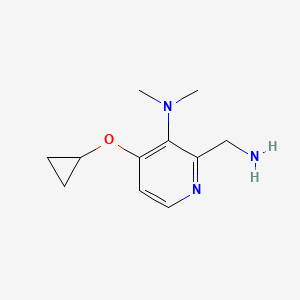
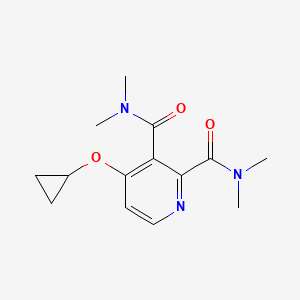
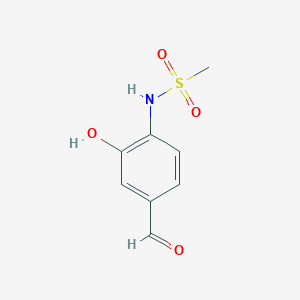
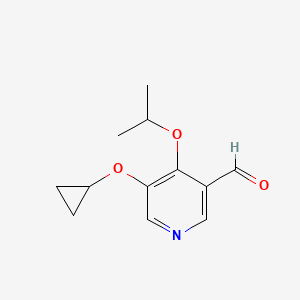
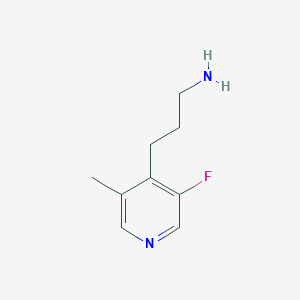
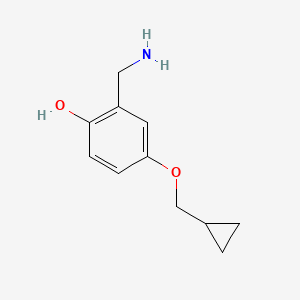
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)


